molecular formula C8H6BrNO2 B11783184 7-Bromo-4-methoxyfuro[3,2-c]pyridine

7-Bromo-4-methoxyfuro[3,2-c]pyridine

Cat. No.: B11783184
M. Wt: 228.04 g/mol
InChI Key: YTMSDUDRFHNAPE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-4-methoxyfuro[3,2-c]pyridine typically involves the bromination of 4-methoxyfuro[3,2-c]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

7-Bromo-4-methoxyfuro[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions. These reactions typically require palladium catalysts and ligands, along with appropriate organometallic reagents.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

7-Bromo-4-methoxyfuro[3,2-c]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxyfuro[3,2-c]pyridine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function by forming hydrogen bonds, hydrophobic interactions, or covalent bonds with the active sites of the target molecules.

Comparison with Similar Compounds

7-Bromo-4-methoxyfuro[3,2-c]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

7-bromo-4-methoxyfuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-11-8-5-2-3-12-7(5)6(9)4-10-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMSDUDRFHNAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1C=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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